3-chloro-2-hydroxypropane-1-sulfonyl fluoride
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Overview
Description
3-chloro-2-hydroxypropane-1-sulfonyl fluoride is a chemical compound known for its unique structure and reactivity. It contains a chloro group, a hydroxy group, and a sulfonyl fluoride group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-hydroxypropane-1-sulfonyl fluoride typically involves the chlorination of 2-hydroxypropane-1-sulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this synthesis include thionyl chloride and sulfuryl chloride .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-hydroxypropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonic acids.
Scientific Research Applications
3-chloro-2-hydroxypropane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 3-chloro-2-hydroxypropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The chloro group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The hydroxy and sulfonyl fluoride groups also participate in reactions, contributing to the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-hydroxypropane-1-sulfonic acid
- 2-chloro-1-hydroxypropane-3-sulfonyl fluoride
- 3-chloro-1-hydroxypropane-2-sulfonyl fluoride
Uniqueness
3-chloro-2-hydroxypropane-1-sulfonyl fluoride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This compound’s combination of chloro, hydroxy, and sulfonyl fluoride groups makes it particularly valuable for targeted chemical modifications and applications .
Properties
CAS No. |
2703782-33-4 |
---|---|
Molecular Formula |
C3H6ClFO3S |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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